molecular formula C13H17NO3 B14578354 N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide CAS No. 61689-15-4

N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide

Cat. No.: B14578354
CAS No.: 61689-15-4
M. Wt: 235.28 g/mol
InChI Key: XFRUPOJGMMVHLK-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylacetamide core with a 2,2-dimethylpropanoyl group attached via an ester linkage. The molecular formula of this compound is C13H17NO3.

Properties

CAS No.

61689-15-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[(2-phenylacetyl)amino] 2,2-dimethylpropanoate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)17-14-11(15)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,15)

InChI Key

XFRUPOJGMMVHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide typically involves the esterification of 2-phenylacetic acid with 2,2-dimethylpropanoic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-phenylacetic acid and 2,2-dimethylpropanoic acid.

    Oxidation: The phenylacetamide moiety can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

    Hydrolysis: 2-phenylacetic acid, 2,2-dimethylpropanoic acid

    Oxidation: Corresponding carboxylic acids or oxidized derivatives

    Substitution: Various substituted phenylacetamides

Scientific Research Applications

N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s ester linkage allows it to undergo hydrolysis, releasing active metabolites that exert biological effects. The phenylacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid
  • Pivmecillinam
  • Pivampicillin

Uniqueness

N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide is unique due to its specific structural features, such as the phenylacetamide core and the 2,2-dimethylpropanoyl ester group. These structural elements confer distinct chemical and biological properties, differentiating it from other similar compounds. For example, while pivmecillinam and pivampicillin are prodrugs of antibiotics, this compound is primarily used in research and industrial applications .

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